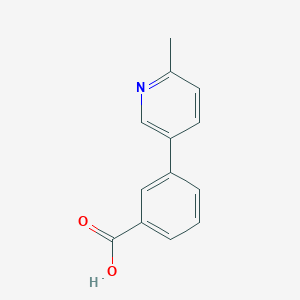

3-(6-Methylpyridin-3-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 6-methylpyridin-3-yl group. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science. The presence of both a benzoic acid and a pyridine ring in its structure allows it to participate in a variety of chemical reactions and form coordination complexes with metals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(6-Methylpyridin-3-yl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the pyridine and a halogenated benzoic acid derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Another method involves the direct functionalization of a pre-formed benzoic acid derivative with a pyridine ring. This can be achieved through various coupling reactions, including the use of organolithium or Grignard reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(6-Methylpyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

Oxidation: Oxidation of the methyl group can yield 3-(6-carboxypyridin-3-yl)benzoic acid.

Reduction: Reduction of the carboxylic acid group can produce 3-(6-methylpyridin-3-yl)benzyl alcohol.

Substitution: Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups, onto the aromatic rings.

Aplicaciones Científicas De Investigación

3-(6-Methylpyridin-3-yl)benzoic acid has several applications in scientific research:

Coordination Chemistry: It is used to form coordination polymers with metals such as zinc, cadmium, and copper.

Materials Science: The compound’s ability to form porous structures makes it useful in the development of materials for gas storage and separation.

Biological Research: It can be used as a ligand in the study of metal-protein interactions and the development of metal-based drugs.

Industrial Applications: Its derivatives are explored for use in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(6-Methylpyridin-3-yl)benzoic acid largely depends on its ability to coordinate with metal ions. The carboxylic acid and pyridine groups can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions. The molecular targets and pathways involved include metal ion coordination sites in enzymes and proteins, which can alter their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

3-(Pyridin-4-yl)benzoic acid: Lacks the methyl group on the pyridine ring, resulting in different coordination and packing properties.

3-(Pyridin-3-yl)benzoic acid: Similar structure but without the methyl group, affecting its reactivity and coordination behavior.

3-(6-Methylpyridin-2-yl)benzoic acid: The position of the methyl group on the pyridine ring is different, leading to variations in chemical properties and applications.

Uniqueness

3-(6-Methylpyridin-3-yl)benzoic acid is unique due to the presence of the methyl group on the pyridine ring, which influences its chemical reactivity and coordination properties. This methyl group can affect the electronic distribution and steric hindrance, making it distinct from its non-methylated counterparts .

Actividad Biológica

3-(6-Methylpyridin-3-yl)benzoic acid, also known by its CAS number 161767-55-1, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on various assays, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with a 6-methylpyridine group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiproliferative Activity : Studies have indicated that derivatives of benzoic acid, including those with pyridine substituents, exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231) and others .

- Kinase Inhibition : The compound has been explored for its potential as a kinase inhibitor. Specifically, it may interact with c-Jun N-terminal kinases (JNK), which are implicated in neurodegenerative diseases. Structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance selectivity and potency against specific kinase isoforms .

- Anti-inflammatory Properties : In vivo studies have demonstrated that related compounds can reduce inflammatory markers such as TNF-α and IL-1β in LPS-induced models. This suggests a potential role in treating inflammatory conditions by modulating pathways like COX signaling .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Inhibition of Protein Degradation Pathways : Some studies indicate that benzoic acid derivatives can activate proteasomal and autophagic pathways, potentially enhancing cellular protein homeostasis .

- Kinase Pathway Modulation : The inhibition of JNK pathways is particularly relevant for neuroprotective strategies, as these kinases are involved in stress response and apoptosis .

Table 1: Summary of Biological Activities

Example Case Study

In a study examining the anti-inflammatory effects of related compounds, administration of 3-(chloromethyl)benzoic acid derivatives in rats led to significant reductions in inflammatory markers during LPS-induced inflammation. The results suggested that these compounds could serve as novel therapeutic agents for managing inflammatory diseases .

Propiedades

IUPAC Name |

3-(6-methylpyridin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-6-12(8-14-9)10-3-2-4-11(7-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUICUVKGSWOGCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.